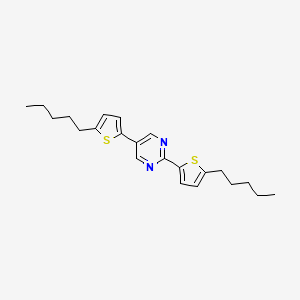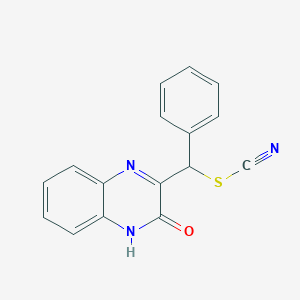![molecular formula C18H13FN2O4 B14241607 2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine CAS No. 214748-09-1](/img/structure/B14241607.png)
2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a phenoxy group, which is further substituted with a fluorophenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine typically involves multiple steps. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by a series of substitution reactions to introduce the phenoxy and fluorophenylmethoxy groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenoxy and fluorophenylmethoxy groups can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism by which 2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(4-Fluorophenyl)methoxy]phenyl}acetic acid
- 2,4-Difluoro-3-nitropyridine
Uniqueness
2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
214748-09-1 |
|---|---|
Molekularformel |
C18H13FN2O4 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
2-[4-[(4-fluorophenyl)methoxy]phenoxy]-3-nitropyridine |
InChI |
InChI=1S/C18H13FN2O4/c19-14-5-3-13(4-6-14)12-24-15-7-9-16(10-8-15)25-18-17(21(22)23)2-1-11-20-18/h1-11H,12H2 |
InChI-Schlüssel |
YUYJWDAAILHULD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


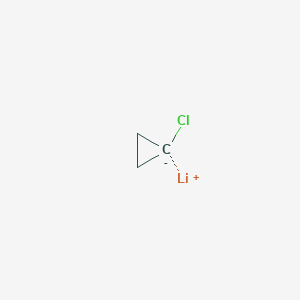
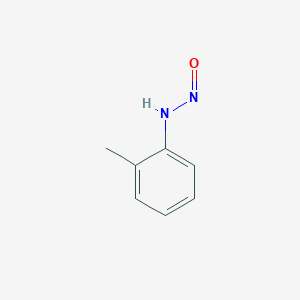

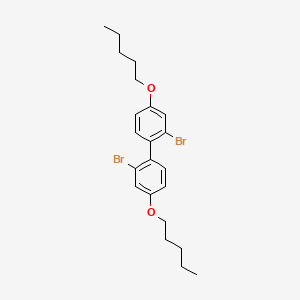
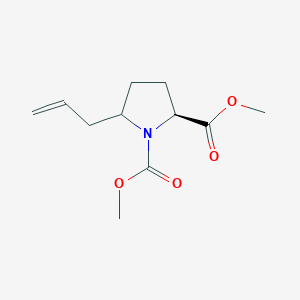
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
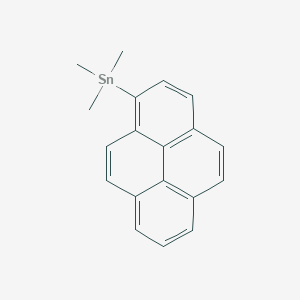
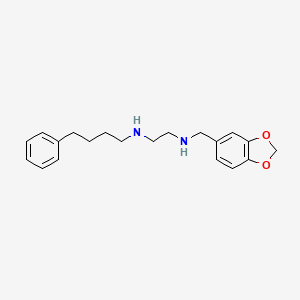
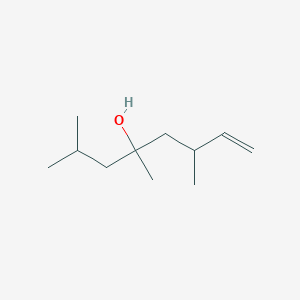
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)

